molecular formula C12H10BrN5 B2733018 1-(3-bromophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1327854-82-9

1-(3-bromophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2733018
CAS RN: 1327854-82-9
M. Wt: 304.151
InChI Key: XKEWXLIIXQEYED-UHFFFAOYSA-N
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Description

“1-(3-bromophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds that have been the focus of many research studies due to their confirmed biological and pharmacological activities .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves various methods. A series of new pyrazolo[3,4-d]pyrimidine derivatives were designed, synthesized, and evaluated against leukemia cell lines . Another study reported the synthesis of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds .

Scientific Research Applications

Inhibitors for Cognitive Impairment Treatment

Research has revealed that derivatives of pyrazolo[3,4-d]pyrimidinones, including structures similar to 1-(3-bromophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine, have been designed and synthesized for their potential as phosphodiesterase 1 (PDE1) inhibitors. These inhibitors are considered for the treatment of cognitive deficits associated with neurodegenerative and neuropsychiatric diseases, such as schizophrenia and Alzheimer's disease. A specific compound, ITI-214, demonstrated picomolar inhibitory potency for PDE1, excellent selectivity against other PDE families, and efficacy in vivo, currently in Phase I clinical development (Li et al., 2016).

Antitumor and Antimicrobial Activities

The synthesis of novel N-arylpyrazole-containing enaminones has led to the discovery of compounds with promising antitumor and antimicrobial activities. These compounds, through various chemical reactions, yield substituted pyridine derivatives and pyrazolylisoxazoles, among others. The cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2) were comparable to those of the standard 5-fluorouracil (Riyadh, 2011).

Antiviral and Antileukemia Activities

3,4-Disubstituted pyrazolo[3,4-d]pyrimidine nucleosides were synthesized and evaluated for their biological activity. These compounds showed significant activity against Para 3 virus and were potent inhibitors of growth for L1210 and P388 leukemia, highlighting their potential as therapeutic agents in viral infections and leukemia treatments (Cottam et al., 1984).

Human A3 Adenosine Receptor Antagonists

2-Arylpyrazolo[4,3-d]pyrimidin-7-amines were designed as new human A3 adenosine receptor antagonists, demonstrating low nanomolar affinity and high selectivity. These compounds, particularly with acyl groups on the 7-amino group, showed promising in vitro efficacy in counteracting oxaliplatin-induced apoptosis in rat astrocyte cell cultures, suggesting potential for treating neurotoxicity (Squarcialupi et al., 2013).

Synthesis of Complex Molecules

Several studies have focused on the synthesis of complex molecules involving pyrazolo[3,4-d]pyrimidine derivatives for potential applications in medicinal chemistry and material science. These include the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines for their antitrypanosomal activity, and the preparation of novel functional fluorophores based on pyrazolo[1,5-a]pyrimidines for potential use as fluorescent probes in biological and environmental sensing (Abdelriheem et al., 2017).

properties

IUPAC Name

1-(3-bromophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN5/c1-14-11-10-6-17-18(12(10)16-7-15-11)9-4-2-3-8(13)5-9/h2-7H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEWXLIIXQEYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C=NN(C2=NC=N1)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1327854-82-9
Record name 1-(3-bromophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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